molecular formula C22H14N2 B3826770 2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzonitrile

2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzonitrile

Cat. No.: B3826770
M. Wt: 306.4 g/mol
InChI Key: YTUPTLXUJNBDPP-UHFFFAOYSA-N
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Description

2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzonitrile is an organic compound with a complex structure that includes a phenylethynyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzonitrile typically involves a multi-step process. One common method starts with the preparation of 4-(2-Phenylethynyl)benzaldehyde, which is then reacted with 2-aminobenzonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound may be used in the production of advanced materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenylethynyl)benzaldehyde: A precursor in the synthesis of the compound.

    2-Aminobenzonitrile: Another precursor used in the synthesis.

    Phenylethynyl derivatives:

Uniqueness

2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2/c23-16-21-8-4-5-9-22(21)24-17-20-14-12-19(13-15-20)11-10-18-6-2-1-3-7-18/h1-9,12-15,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUPTLXUJNBDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-(2-Phenylethynyl)phenyl]methylideneamino]benzonitrile
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